N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide
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Overview
Description
N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide is a synthetic organic compound. Compounds of this nature often have applications in various fields such as medicinal chemistry, materials science, and industrial chemistry due to their complex structures and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide typically involves multi-step organic reactions. These steps may include:
- Formation of the benzoxazole ring.
- Introduction of the sulfanylmethyl group.
- Methoxylation of the phenyl ring.
- Formation of the imine (Schiff base) linkage.
- Acylation to introduce the benzamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanylmethyl group.
Reduction: Reduction reactions could target the imine linkage or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide can be compared with other benzoxazole derivatives, Schiff bases, and benzamides.
- Similar compounds might include:
- 2-(4-chlorophenyl)-1,3-benzoxazole
- N-(4-methoxyphenyl)benzamide
- Schiff bases derived from benzoxazole and benzamide derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C33H29ClN4O5S |
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Molecular Weight |
629.1 g/mol |
IUPAC Name |
N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C33H29ClN4O5S/c1-20-14-26(15-21(2)31(20)34)42-18-30(39)36-25-11-9-23(10-12-25)32(40)38-35-17-22-8-13-28(41-3)24(16-22)19-44-33-37-27-6-4-5-7-29(27)43-33/h4-17H,18-19H2,1-3H3,(H,36,39)(H,38,40)/b35-17+ |
InChI Key |
JWOMIAOOQNBWBK-XJECJHNESA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)CSC4=NC5=CC=CC=C5O4 |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)CSC4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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